molecular formula C17H17N3OS B5807712 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-ETHYL-N-PHENYLACETAMIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-ETHYL-N-PHENYLACETAMIDE

Cat. No.: B5807712
M. Wt: 311.4 g/mol
InChI Key: BXRYXAYGMWYSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-ETHYL-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their broad range of biological activities and are often used in the development of pharmaceuticals due to their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-ETHYL-N-PHENYLACETAMIDE typically involves the reaction of benzimidazole with various reagents to introduce the sulfanyl, ethyl, and phenylacetamide groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-ETHYL-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-ETHYL-N-PHENYLACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-ETHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-ETHYL-N-PHENYLACETAMIDE include other benzimidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-20(13-8-4-3-5-9-13)16(21)12-22-17-18-14-10-6-7-11-15(14)19-17/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRYXAYGMWYSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.